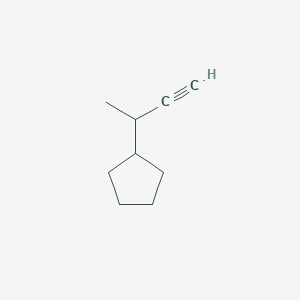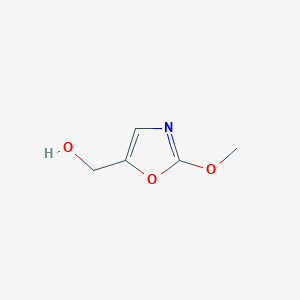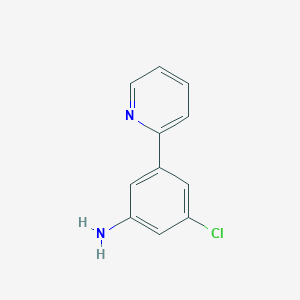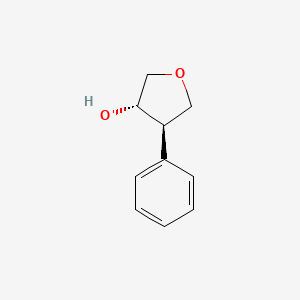
(but-3-yn-2-yl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(but-3-yn-2-yl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a but-3-yn-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cyclopentane and alkyne functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (but-3-yn-2-yl)cyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with but-3-yn-2-yl halides under basic conditions. Another method includes the use of transition metal-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of cyclopentyl halides with but-3-yn-2-yl acetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentane and but-3-yn-2-yl halides. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(but-3-yn-2-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(but-3-yn-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (but-3-yn-2-yl)cyclopentane involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new ring structures that can interact with biological targets. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylpropionic acid, but-3-yn-2-yl ester: Similar structure but with an ester functional group.
But-3-yn-2-ol: Contains a hydroxyl group instead of a cyclopentane ring.
But-3-yn-2-one: Contains a carbonyl group instead of a cyclopentane ring
Uniqueness
(but-3-yn-2-yl)cyclopentane is unique due to its combination of a cyclopentane ring and an alkyne group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
but-3-yn-2-ylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-8(2)9-6-4-5-7-9/h1,8-9H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUYSZWSQDPOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)


![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)

![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)

![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)

![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)

